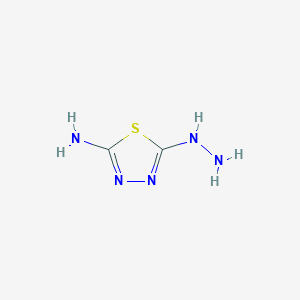![molecular formula C14H14N8O2S2 B13995454 4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide CAS No. 29817-74-1](/img/structure/B13995454.png)
4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZENESULFONAMIDE,4-[2-(2,6-DIAMINO-3-PYRIDINYL)DIAZENYL]-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-: is a complex organic compound with a unique structure that combines a benzenesulfonamide group with a diazenyl linkage and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZENESULFONAMIDE,4-[2-(2,6-DIAMINO-3-PYRIDINYL)DIAZENYL]-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)- typically involves multiple steps, starting with the preparation of the benzenesulfonamide precursor. The diazenyl linkage is introduced through a diazotization reaction, where an amine group is converted into a diazonium salt, followed by coupling with the appropriate aromatic compound. The thiadiazole ring is then formed through cyclization reactions involving sulfur and nitrogen-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
BENZENESULFONAMIDE,4-[2-(2,6-DIAMINO-3-PYRIDINYL)DIAZENYL]-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can break the diazenyl linkage, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, BENZENESULFONAMIDE,4-[2-(2,6-DIAMINO-3-PYRIDINYL)DIAZENYL]-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)- is investigated for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with various biological pathways, making it a promising candidate for drug development.
Industry
In the industrial sector, the compound is used in the production of dyes and pigments. Its ability to form stable, colored compounds makes it valuable in textile and printing industries.
Mechanism of Action
The mechanism of action of BENZENESULFONAMIDE,4-[2-(2,6-DIAMINO-3-PYRIDINYL)DIAZENYL]-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)- involves its interaction with specific molecular targets. The diazenyl linkage and thiadiazole ring allow the compound to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Diazobenzenesulfonamide: Contains a diazenyl linkage similar to the target compound.
Thiadiazole derivatives: Compounds with a thiadiazole ring, used in various applications.
Uniqueness
BENZENESULFONAMIDE,4-[2-(2,6-DIAMINO-3-PYRIDINYL)DIAZENYL]-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)- is unique due to its combination of a benzenesulfonamide group, diazenyl linkage, and thiadiazole ring. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
29817-74-1 |
|---|---|
Molecular Formula |
C14H14N8O2S2 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H14N8O2S2/c1-8-18-21-14(25-8)22-26(23,24)10-4-2-9(3-5-10)19-20-11-6-7-12(15)17-13(11)16/h2-7H,1H3,(H,21,22)(H4,15,16,17) |
InChI Key |
VCDGNEYCVAHPRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C(N=C(C=C3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




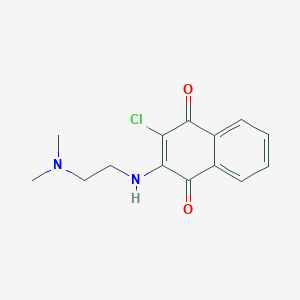
![n2-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B13995392.png)
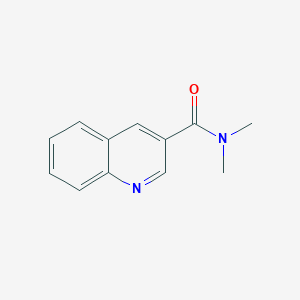

![4,6-Dinitrobenzo[c]isoxazole](/img/structure/B13995404.png)
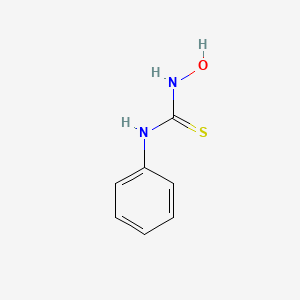
![7-[2-(4-bromophenoxy)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B13995414.png)
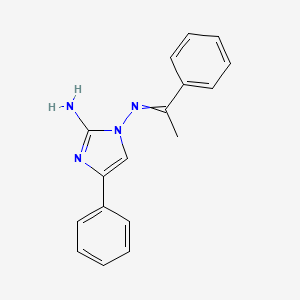
![4-Chloro-6-(1-methylpyrazol-4-yl)thieno[3,2-d]pyrimidine](/img/structure/B13995419.png)
![N,N-bis(2-chloroethyl)-3-phenyl-2-[(2,2,2-trichloroacetyl)amino]propanamide](/img/structure/B13995427.png)
![N,2-dibenzyl-1-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-1H-isoquinolin-6-amine](/img/structure/B13995440.png)
